molecular formula C7H17NO B3099217 (S)-2-Amino-2,4-dimethylpentan-1-ol CAS No. 1352447-28-9

(S)-2-Amino-2,4-dimethylpentan-1-ol

Cat. No.: B3099217
CAS No.: 1352447-28-9
M. Wt: 131.22 g/mol
InChI Key: YEMAIZYKPDFKNU-ZETCQYMHSA-N
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Description

(S)-2-Amino-2,4-dimethylpentan-1-ol is a chiral amino alcohol with a unique structure that includes an amino group and a hydroxyl group on a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2,4-dimethylpentan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethylpentan-1-ol.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, which may include protection, substitution, and deprotection steps.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to enhance the selectivity for the (S)-enantiomer.

    Purification: Implementing advanced purification techniques such as crystallization or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-2,4-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2,4-dimethylpentan-1-ol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

    ®-2-Amino-2,4-dimethylpentan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with a shorter carbon chain.

    2-Amino-2,4-dimethylhexan-1-ol: A compound with an additional carbon in the chain.

Uniqueness: (S)-2-Amino-2,4-dimethylpentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application

Properties

IUPAC Name

(2S)-2-amino-2,4-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(3,8)5-9/h6,9H,4-5,8H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMAIZYKPDFKNU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2,4-dimethylpentan-1-ol
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Reactant of Route 6
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